Methyl 2-acetamido-4-bromobenzoate
Overview
Description
Methyl 2-acetamido-4-bromobenzoate is a laboratory chemical . It is used as a starting material in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of Methyl 2-acetamido-4-bromobenzoate involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), potassium acetate, and tricyclohexylphosphine in 1,4-dioxane at 90℃ for 16 hours under an inert atmosphere .Chemical Reactions Analysis
Methyl 2-acetamido-4-bromobenzoate can be used in various chemical reactions. For instance, it can be used in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substitified pyrrolo [2,3-d]pyrimidine .Scientific Research Applications
1. Characterization in Carbohydrate Research
Methyl 2-acetamido-4-bromobenzoate plays a role in carbohydrate research. For instance, a study described a method for characterizing small quantities of sugars, involving methanolysis followed by per-p-bromobenzoylation. This method applies to amino and acetamido sugars, indicating the relevance of methyl 2-acetamido-4-bromobenzoate in this context (Golik et al., 1983).
2. Role in Synthesis of Antibacterial Compounds
The compound is also significant in synthesizing antibacterial agents. Research has involved the creation of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles, highlighting its utility in developing new medicinal compounds (Singh et al., 2010).
3. Exploration in Anti-Coccidial Activity
Methyl 2-acetamido-4-bromobenzoate has been explored for its potential in anti-coccidial activity. A study reported the preparation and examination of 4-amino, 4-acetamido, and 4-benzamido derivatives of methyl-2-ethoxybenzoate for their anti-coccidial properties, indicating its relevance in parasitic drug research (Rogers et al., 1964).
4. Involvement in Organic Synthesis Procedures
This chemical is used in organic synthesis procedures. For example, N1-Phenylacetamidine 4-bromobenzoate synthesis involved using methyl 2-acetamido-4-bromobenzoate, illustrating its application in complex chemical synthesis processes (Wei & Caron, 2014).
5. Contribution to Antibacterial Agent Development
Methyl 2-acetamido-4-bromobenzoate contributes to developing novel antibacterial agents. A study on oxazolidinone antibacterial agents found that 1,2,3-triazoles bearing a substituent like methyl, small substituted methyl, bromo, or a linear group at the 4 position, are effective antibacterials with reduced activity against monoamine oxidase A (Reck et al., 2005).
Safety And Hazards
properties
IUPAC Name |
methyl 2-acetamido-4-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9-5-7(11)3-4-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZNILWYRRXBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-4-bromobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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